![molecular formula C15H21N5O4 B2797890 6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-66-8](/img/structure/B2797890.png)
6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, commonly known as SQ22536, is a selective inhibitor of adenylate cyclase. It is a small molecule that has been widely used in scientific research to study the biochemical and physiological effects of cAMP signaling pathways.
Scientific Research Applications
Drug Delivery Systems
This compound can be used in the synthesis and characterization of hydrogels for drug delivery under UV irradiation . The hydrogels are based on 2-hydroxyl ethyl methacrylate (HEMA), and the compound acts as a photo-initiator influencing the drug release behavior of the resulting hydrogels .
Biomedical Applications
The compound can act as a photoinitiator of photopolymerization processes in biomedical applications . These processes require an appropriate initiating system that must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .
Synthesis of Polyacrylamide-grafted Chitosan Nanoparticles
The compound can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles . This process involves the copolymerization of acrylamide and chitosan nanoparticles .
Production of Hydrophobic Polyurethane Sponge
The compound can be used in the synthesis of hydrophobic polyurethane sponge through thiol–ene Click reaction .
Photosensitive Silanes
The compound can be used in the synthesis of photosensitive silanes with branched architectures. These silanes allow patterning and coupling of proteins and cells on surfaces.
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
The compound can be used in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines have applications in different fields, including the production of herbicides and polymer photostabilisers .
properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9-10(2)20-11-12(17(3)15(23)18(4)13(11)22)16-14(20)19(9)5-7-24-8-6-21/h21H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARHJWQDYWPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-(2-hydroxyethoxy)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.